molecular formula C9H11I B6210926 2-ethyl-4-iodo-1-methylbenzene CAS No. 1369882-01-8

2-ethyl-4-iodo-1-methylbenzene

Cat. No.: B6210926
CAS No.: 1369882-01-8
M. Wt: 246.1
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Description

2-Ethyl-4-iodo-1-methylbenzene (C₉H₁₁I, molar mass ~246.09 g/mol) is a substituted aromatic compound featuring an ethyl group at position 2, an iodine atom at position 4, and a methyl group at position 1. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

CAS No.

1369882-01-8

Molecular Formula

C9H11I

Molecular Weight

246.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4-iodo-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-ethyl-1-methylbenzene. The reaction can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-iodo-1-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone or other nucleophiles can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as 2-ethyl-4-methylphenol if hydroxide is the nucleophile.

    Oxidation Reactions: Products include 2-ethyl-4-iodobenzoic acid or 2-ethyl-4-iodobenzaldehyde.

    Reduction Reactions: The major product would be 2-ethyl-4-methylbenzene.

Scientific Research Applications

2-Ethyl-4-iodo-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways involving iodine-containing compounds.

    Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-4-iodo-1-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The iodine atom, being a good leaving group, facilitates substitution reactions. The ethyl and methyl groups can undergo oxidation or reduction depending on the reaction conditions. The molecular targets and pathways involved depend on the specific application and the nature of the reagents used.

Comparison with Similar Compounds

4-Bromo-2-iodo-1-methylbenzene (C₇H₆BrI, 296.93 g/mol)

  • Structural Differences : Bromine replaces the ethyl group at position 3.
  • Key Properties : Bromine’s electronegativity deactivates the aromatic ring more strongly than ethyl, reducing electrophilic substitution reactivity. The dual halogenation (Br and I) makes it a versatile intermediate for sequential cross-coupling reactions .
  • Applications : Preferred in Suzuki-Miyaura couplings due to bromine’s superior leaving-group ability compared to iodine.

1-Bromo-2-iodo-4-methylbenzene (CAS 858841-53-9)

  • Structural Differences : Halogen positions differ (Br at position 1, I at 2, methyl at 4).
  • Key Properties : The altered substitution pattern directs electrophilic attacks to different ring positions compared to the target compound. Similarity score: 0.85 .

Oxygen-Containing Analogs

4-Iodo-1-methoxy-2-methylbenzene (C₈H₉IO, 248.06 g/mol)

  • Structural Differences : Methoxy group replaces ethyl at position 1.
  • Key Properties : Methoxy’s electron-donating resonance effect activates the ring toward electrophilic substitution, contrasting with ethyl’s inductive donation. The iodine atom remains reactive for Ullmann or Buchwald-Hartwig couplings .
  • Applications : Used in synthesizing electron-rich aromatic ethers for drug discovery.

2-(Benzyloxy)-1-iodo-4-methylbenzene (C₁₄H₁₃IO, 324.16 g/mol)

  • Structural Differences : Benzyloxy group at position 2 introduces steric bulk.
  • Key Properties : The bulky benzyloxy group hinders reaction kinetics in cross-couplings, necessitating higher temperatures or catalysts. Iodine’s reactivity is preserved but modulated by steric effects .

Sulfur-Containing Analog

2-Iodo-1-methoxy-4-(methylsulfonyl)benzene (C₈H₉IO₃S, 312.12 g/mol)

  • Structural Differences : Methylsulfonyl group at position 4 replaces the methyl group.
  • Key Properties : The sulfonyl group is strongly electron-withdrawing, deactivating the ring and directing meta substitution. This contrasts sharply with the electron-donating ethyl group in the target compound .
  • Applications : Useful in synthesizing sulfonamide derivatives or as a deactivated aryl iodide in selective couplings.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Reactivity/Applications
This compound C₉H₁₁I 246.09 2-Ethyl, 4-Iodo, 1-Methyl Cross-coupling; steric modulation
4-Bromo-2-iodo-1-methylbenzene C₇H₆BrI 296.93 4-Bromo, 2-Iodo, 1-Methyl Sequential halogen exchange
4-Iodo-1-methoxy-2-methylbenzene C₈H₉IO 248.06 1-Methoxy, 4-Iodo, 2-Methyl Electron-rich aryl iodide
2-(Benzyloxy)-1-iodo-4-methylbenzene C₁₄H₁₃IO 324.16 2-Benzyloxy, 1-Iodo, 4-Methyl Sterically hindered couplings
2-Iodo-1-methoxy-4-(methylsulfonyl)benzene C₈H₉IO₃S 312.12 2-Iodo, 1-Methoxy, 4-Sulfonyl Deactivated substrate

Key Findings and Implications

Substituent Effects: Electron Donors (Ethyl, Methoxy): Enhance ring activation but differ in steric demand. Ethyl’s inductive donation is less directing than methoxy’s resonance effects. Sulfonyl Groups: Strongly deactivating, limiting reactivity compared to alkyl or alkoxy groups.

Synthetic Utility :

  • This compound’s balanced steric and electronic profile makes it suitable for reactions requiring moderate activation and functionalization at the iodine site.
  • Bulkier analogs (e.g., benzyloxy derivatives) may require specialized catalytic systems.

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